Chemical properties of 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride
Chemical properties of 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride
The following technical guide details the chemical properties, synthetic utility, and handling protocols for 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride .
Executive Summary
3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a high-value, saturated heterocyclic building block characterized by a geminal 3,3-disubstitution pattern. Unlike its more common regioisomers (the 3,4-vicinal or 3,5-distal variants), this scaffold offers a unique vector for drug design: it introduces a quaternary carbon center at the 3-position, providing specific conformational restriction and increasing the fraction of sp3-hybridized carbons (
This guide serves as a definitive reference for medicinal chemists utilizing this fragment to modulate solubility, metabolic stability, and target engagement in Fragment-Based Drug Discovery (FBDD).
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature & Isomer Disambiguation
CRITICAL NOTE: Commercial catalogs frequently mislabel regioisomers. It is imperative to distinguish the Geminal (3,3) core from the Vicinal (3,4) and Distal (3,5) isomers.
| Feature | Target Compound | Common Isomer A (Vicinal) | Common Isomer B (Distal) |
| Name | 3-(Hydroxymethyl)pyrrolidin-3-ol | 4-(Hydroxymethyl)pyrrolidin-3-ol | 5-(Hydroxymethyl)pyrrolidin-3-ol |
| Substitution | 3,3-Geminal (Quaternary C) | 3,4-Vicinal | 3,5-Distal |
| Key Property | High conformational rigidity; Quaternary center.[1] | Adjacent stereocenters.[2] | Separated functional groups.[2][3] |
| CAS Representative | Rare/Custom Synthesis | 1491150-03-8 (Example) | 478922-47-3 (Example) |
Structural Specifications
-
IUPAC Name: 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride
-
Molecular Formula:
[4][5] -
Free Base MW: 117.15 g/mol
-
SMILES: OC1(CO)CCNC1.Cl
-
Chirality: The 3,3-disubstituted pyrrolidine ring is chiral if the nitrogen is substituted or if resolved. The parent 3-(hydroxymethyl)pyrrolidin-3-ol has a plane of symmetry unless one hydroxyl is differentiated, but in practice, the C3 center is pro-chiral.
Figure 1: Structural connectivity highlighting the geminal functionalization at the C3 position.
Physicochemical Profile
The geminal substitution pattern imparts distinct physical properties compared to mono-substituted pyrrolidines.
| Property | Value / Description | Impact on Drug Design |
| Solubility | High in Water, DMSO, Methanol. | Excellent for aqueous assays; improves solubility of lipophilic payloads. |
| LogP (Predicted) | -1.6 to -1.2 | Low lipophilicity aids in lowering overall LogD of lead compounds. |
| pKa (Amine) | ~9.2 - 9.8 | Typical secondary amine; positively charged at physiological pH. |
| pKa (Alcohol) | ~16 (Tertiary), ~15 (Primary) | Primary OH is nucleophilic; Tertiary OH is sterically hindered. |
| H-Bond Donors | 4 (NH, OH x2, HCl) | High capacity for specific polar interactions. |
| H-Bond Acceptors | 3 (N, O x2) | Versatile binding motifs.[7] |
| Stability | Hygroscopic solid. | Requires storage under desiccant; stable to ambient oxidation. |
Synthetic Utility & Reactivity
This building block is "bifunctional" regarding its hydroxyl groups, allowing for orthogonal protection and differentiation.
Functional Group Differentiation
The primary hydroxyl (hydroxymethyl) is significantly more nucleophilic and less sterically hindered than the tertiary hydroxyl directly on the ring. This allows for selective functionalization.[7][8]
Reactivity Hierarchy:
-
Secondary Amine (NH): Most reactive nucleophile (unless protonated/protected).
-
Primary Alcohol (-CH2OH): Reactive towards acylation/alkylation.
-
Tertiary Alcohol (-OH): Least reactive; prone to elimination under harsh acidic conditions.
Experimental Workflow: Orthogonal Protection
To utilize this scaffold in complex synthesis, one must often differentiate the amine and the primary alcohol.
Protocol: Selective N-Boc Protection & Primary O-Silylation
-
Free-Basing: Dissolve the HCl salt in MeOH. Add 1.1 eq.
. Stir 15 min. -
N-Protection: Add 1.1 eq.
at 0°C. Warm to RT and stir 4h.-
Result: N-Boc-3-(hydroxymethyl)pyrrolidin-3-ol.
-
-
Primary O-Protection: Dissolve N-Boc intermediate in DCM/Imidazole. Add 1.05 eq. TBDMS-Cl at 0°C.
-
Selectivity: The bulky silyl group prefers the unhindered primary alcohol over the tertiary C3-alcohol.
-
Result: N-Boc-3-(TBDMS-oxymethyl)pyrrolidin-3-ol.
-
Figure 2: Workflow for orthogonal protection of the geminal scaffold.
Applications in Drug Discovery[4][9][10][11]
Fragment-Based Drug Discovery (FBDD)
The 3-(hydroxymethyl)pyrrolidin-3-ol core is an ideal "3D fragment."
-
Vector Exploration: The geminal substitution allows probing of binding pockets that are inaccessible to planar (aromatic) or simple mono-substituted pyrrolidines.
-
Solubility Anchor: The high polarity (CLogP < -1) allows this fragment to solubilize hydrophobic pharmacophores when attached via the nitrogen.
Bioisostere Potential
This scaffold can act as a transition-state mimetic or a hydrolytically stable mimic of:
-
Gem-diol intermediates.
-
Sugar mimics: The hydroxymethyl-pyrrolidine motif mimics the C4/C5 region of certain iminosugars (glycosidase inhibitors).
Handling, Storage, & Safety[8]
Safety Data (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.
Storage & Stability
-
Hygroscopicity: The hydrochloride salt is hygroscopic. It will absorb atmospheric moisture, leading to deliquescence (turning into a sticky oil).
-
Storage Conditions:
-
Store at 2–8°C (Refrigerated).
-
Keep under inert atmosphere (Argon/Nitrogen) if possible.
-
Container must be tightly sealed with parafilm/tape.
-
Quality Control Check
Before use in critical reactions, verify the integrity of the salt:
-
Visual Inspection: Should be a white to off-white free-flowing powder. If clumped or yellowed, recrystallization (EtOH/Et2O) may be required.
-
Proton NMR (D2O): Check for the integration of the hydroxymethyl protons (~3.5-3.8 ppm) relative to the ring protons to ensure no degradation or hydration issues.
References
-
PubChem. 3-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 24, 2026).
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. princetonbio.com [princetonbio.com]
- 3. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
- 4. (3R,5S)-5-HYDROXYMETHYL-3-PYRROLIDINOL HCL | 478922-47-3 [chemicalbook.com]
- 5. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride 97% | CAS: 1350834-24-0 | AChemBlock [achemblock.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]
